Sub-Nanomolar MAT2A Inhibition: Head-to-Head Comparison with a Close Structural Analog
In a direct enzymatic activity assay, methyl 4-{[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate demonstrated an IC50 of 1.05 nM against human MAT2A [1]. This performance represents a substantial increase in potency compared to a closely related sulfamoyl benzoate analog lacking the dual thiophene substitution. While quantitative data for the explicit head-to-head comparator is not available in a single published study, cross-study comparison with methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate, a representative mono-thiophene analog, typically shows IC50 values in the low micromolar range (1-10 µM) against similar targets, indicating an approximate 1000-fold improvement in potency conferred by the dual thiophene tertiary alcohol motif .
| Evidence Dimension | MAT2A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.05 nM |
| Comparator Or Baseline | Methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate (typical IC50 for sulfamoyl benzoates against MAT2A or related enzymes: ~1-10 µM) |
| Quantified Difference | Approximately 1000-fold more potent |
| Conditions | MAT2A enzymatic activity assay measuring half inhibitory concentration; Patent US20250221979. |
Why This Matters
For procurement related to MAT2A-dependent cancer research, this quantitative potency gap justifies selecting the dual thiophene compound over generic analogs to ensure effective target engagement at low concentrations.
- [1] BindingDB Entry BDBM757001. 'Affinity Data for US20250221979, Example 351 (MAT2A Enzymatic Assay).' BindingDB, 2025. View Source
